molecular formula C20H22ClNO6 B11008278 trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11008278
M. Wt: 407.8 g/mol
InChI Key: PRIXVYSKRRCDSF-UHFFFAOYSA-N
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Description

trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a chromen-2-one (coumarin) moiety, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

  • Synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate

      Starting Material: 6-chloro-4-methylcoumarin.

      Reagents: Acetic anhydride, pyridine.

      Conditions: Reflux the mixture to obtain the acetate derivative.

  • Formation of the amide linkage

      Intermediate: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate.

      Reagents: Aminomethylcyclohexanecarboxylic acid, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Room temperature, in the presence of a base like triethylamine.

  • Hydrolysis and purification

      Reagents: Hydrochloric acid or sodium hydroxide for hydrolysis.

      Conditions: Aqueous medium, followed by purification using column chromatography.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for improved efficiency and yield.

    Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the chromen ring.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

  • Reduction: : Reduction of the carbonyl groups in the chromen ring.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, typically in ethanol or ether.

  • Substitution: : Electrophilic substitution reactions on the aromatic ring.

      Reagents: Halogens, nitrating agents.

      Conditions: Presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes like COX-2, which is involved in inflammation.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

    Anticancer: Investigated for its cytotoxic effects on cancer cells.

Industry

    Dyes and Pigments: Used in the synthesis of fluorescent dyes.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: Naturally occurring anticoagulant.

    Coumarin: Parent compound with various biological activities.

Uniqueness

    Structural Complexity: The presence of both a chromen-2-one moiety and a cyclohexane ring.

    Functional Diversity: Multiple functional groups allowing for diverse chemical reactions and biological activities.

Properties

Molecular Formula

C20H22ClNO6

Molecular Weight

407.8 g/mol

IUPAC Name

4-[[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H22ClNO6/c1-11-6-19(24)28-16-8-17(15(21)7-14(11)16)27-10-18(23)22-9-12-2-4-13(5-3-12)20(25)26/h6-8,12-13H,2-5,9-10H2,1H3,(H,22,23)(H,25,26)

InChI Key

PRIXVYSKRRCDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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